molecular formula C13H9BrN2O2S B1456914 1-(Phenylsulfonyl)-4-bromo-5-azaindole CAS No. 1257294-40-8

1-(Phenylsulfonyl)-4-bromo-5-azaindole

Cat. No.: B1456914
CAS No.: 1257294-40-8
M. Wt: 337.19 g/mol
InChI Key: RXKUFEYRDUMIQD-UHFFFAOYSA-N
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Description

1-(Phenylsulfonyl)-4-bromo-5-azaindole is a sulfonylated heterocyclic compound featuring a 5-azaindole core (indole analog with a nitrogen atom replacing one carbon in the benzene ring). Key structural attributes include:

  • Phenylsulfonyl group at the 1-position, enhancing electrophilicity and stability .
  • Bromine substituent at the 4-position, enabling halogen bonding and further functionalization (e.g., cross-coupling reactions).

This compound is of interest in medicinal chemistry, particularly in kinase inhibition and multi-target drug development, due to its modular reactivity and structural diversity.

Properties

CAS No.

1257294-40-8

Molecular Formula

C13H9BrN2O2S

Molecular Weight

337.19 g/mol

IUPAC Name

1-(benzenesulfonyl)-4-bromopyrrolo[3,2-c]pyridine

InChI

InChI=1S/C13H9BrN2O2S/c14-13-11-7-9-16(12(11)6-8-15-13)19(17,18)10-4-2-1-3-5-10/h1-9H

InChI Key

RXKUFEYRDUMIQD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Br

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3Br

Origin of Product

United States

Comparison with Similar Compounds

Core Structure Variations

  • 5-Azaindole vs. Indole :
    • The 5-azaindole core introduces a pyridine-like nitrogen at the 5-position, enhancing dipole interactions and metabolic stability compared to indole derivatives. This modification may reduce off-target effects in kinase inhibitors .
    • In contrast, 1-(phenylsulfonyl)-4-(piperazin-1-yl)-1H-indole (indole core) exhibits stronger 5-HT6 receptor (5-HT6R) antagonism and cholinesterase (ChE) inhibition, attributed to the indole’s planar aromaticity and piperazinyl group’s basicity .

Substituent Comparisons

Compound Name Core Substituents Key Functional Impact
1-(Phenylsulfonyl)-4-bromo-5-azaindole 5-Azaindole 4-Bromo, 1-phenylsulfonyl Halogen bonding, electrophilic reactivity
1-(Phenylsulfonyl)-4-piperazinyl-1H-indole Indole 4-Piperazinyl, 1-phenylsulfonyl Enhanced solubility, 5-HT6R antagonism
5-Arylhydantoin derivatives Hydantoin Aryl, sulfonyl Z-selectivity in sulfone formation

Physicochemical Properties

  • Solubility : Piperazinyl derivatives (e.g., 1-(phenylsulfonyl)-4-piperazinyl-1H-indole) exhibit higher aqueous solubility due to the basic amine group .

Research Findings and Mechanistic Insights

  • Stereochemical Outcomes : Sulfonylated hydantoins exhibit Z-selectivity due to a proposed mechanism involving sequential proton elimination and phenylsulfone formation (Figure 2, ). This contrasts with azaindole derivatives, where steric hindrance from the bromine substituent may alter selectivity.
  • Multi-Target Potential: Indole-piperazinyl hybrids act as multi-target-directed ligands (MTDLs), whereas bromo-azaindole derivatives are more likely single-target agents due to their electrophilic bromine .

Preparation Methods

Preparation of 5-bromo-7-azaindole

  • Starting Material: 5-bromo-1H-pyrrolo[2,3-b]pyridine (5-bromo-7-azaindole)
  • Method: It can be prepared from 2-amino-5-bromo-3-iodopyridine or related precursors via cyclization and bromination steps.
  • Yield: Approximately 90% in large-scale preparations.
  • Conditions: The reaction is typically performed in N,N-dimethylformamide (DMF) solvent, with potassium tert-butoxide as base at 60–85 °C.
  • Work-up: After reaction completion, the mixture is poured into ice water, filtered, and purified by recrystallization or chromatography.

This step provides the brominated azaindole core necessary for subsequent sulfonylation.

N-Phenylsulfonyl Protection of 5-bromo-7-azaindole

  • Reagents: Benzenesulfonyl chloride is used to introduce the phenylsulfonyl protecting group.
  • Base: Sodium hydride (NaH) is employed to deprotonate the nitrogen atom of 5-bromo-7-azaindole.
  • Solvent: Dimethylformamide (DMF) at 0 °C initially, then warmed to ambient temperature.
  • Procedure:
    • A suspension of 5-bromo-7-azaindole in DMF is cooled to 0 °C.
    • NaH is added slowly to generate the azaindole anion.
    • Benzenesulfonyl chloride is then added dropwise.
    • The mixture is stirred at room temperature for about 1 hour.
    • The reaction is quenched with water, and the product is extracted with ethyl acetate.
    • The organic layer is washed, dried, and concentrated.
    • The crude product is purified by recrystallization or chromatography.
  • Yield: Typically high, around 90%.
  • Product: 1-(Phenylsulfonyl)-5-bromo-7-azaindole as a solid with high purity.

Summary Table of Preparation Steps

Step Starting Material / Reagents Conditions Yield (%) Notes
1 2-amino-5-bromo-3-iodopyridine → 5-bromo-7-azaindole DMF, potassium tert-butoxide, 60-85 °C, 2-3 h ~90 Large-scale synthesis, filtration, recrystallization
2 5-bromo-7-azaindole + NaH + benzenesulfonyl chloride DMF, 0 °C to RT, 1 h ~90 N-phenylsulfonyl protection, extraction, purification

Research Findings and Notes

  • The phenylsulfonyl group is critical for protecting the nitrogen of the azaindole during subsequent functionalization, especially in palladium-catalyzed cross-coupling reactions.
  • The bromination at the 4-position (or starting from a 4-bromo azaindole) enables regioselective further modifications.
  • The use of NaH as a strong base in DMF ensures efficient deprotonation and sulfonylation.
  • The reaction conditions are mild, and the yields are consistently high, making this method suitable for scale-up.
  • The phenylsulfonyl protecting group can be removed after coupling reactions if necessary, although this step may have lower yields and requires careful optimization.

Q & A

Basic: What are the optimal synthetic routes for 1-(phenylsulfonyl)-4-bromo-5-azaindole, and how can reaction conditions be optimized for yield?

Methodological Answer:
The synthesis typically involves sequential functionalization of the azaindole core. Key steps include:

  • Sulfonylation: Reacting 5-azaindole with phenylsulfonyl chloride under basic conditions (e.g., NaH in THF) to introduce the sulfonyl group.
  • Bromination: Electrophilic bromination using NBS (N-bromosuccinimide) or Br₂ in the presence of a Lewis acid (e.g., FeCl₃) at 0–25°C.
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradient) is critical due to potential byproducts like over-brominated species .

Optimization Tips:

  • Monitor reaction progress via TLC or HPLC to minimize side reactions.
  • Use inert atmospheres (N₂/Ar) during bromination to avoid oxidation of intermediates.
  • Adjust stoichiometry (e.g., 1.2 equivalents of brominating agent) to balance reactivity and selectivity .

Basic: Which characterization techniques are most reliable for confirming the structure of this compound?

Methodological Answer:
A multi-technique approach is essential:

  • NMR Spectroscopy:
    • ¹H/¹³C NMR: Identify aromatic protons (δ 7.2–8.5 ppm) and sulfonyl group (δ ~3.5 ppm for adjacent protons).
    • 2D NMR (COSY, HSQC): Resolve overlapping signals in the azaindole core .
  • Mass Spectrometry (EI/ESI): Confirm molecular ion [M+H]⁺ (calculated m/z: 367.0) and bromine isotopic pattern (1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography: Resolve steric effects of the bromine and sulfonyl groups (CCDC data available for analogous structures) .

Advanced: How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions, and what experimental pitfalls should be mitigated?

Methodological Answer:
The C-4 bromine acts as a leaving group, enabling Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

  • Catalyst Selection: Pd(PPh₃)₄ or Pd(dba)₂ with ligands (XPhos, SPhos) for electron-deficient aryl bromides.
  • Solvent Effects: Use toluene/DMF mixtures to solubilize both the substrate and boronic acids.
  • Competing Pathways: Monitor for protodebromination (common in polar aprotic solvents) via LC-MS.

Data Contradiction Example:
Conflicting yields (40–80%) in literature may stem from residual moisture or inadequate ligand-to-Pd ratios. Reproduce reactions under strict anhydrous conditions and characterize intermediates .

Advanced: What computational strategies (e.g., DFT) can predict the electronic effects of the sulfonyl and bromine groups on reaction pathways?

Methodological Answer:

  • Modeling Software: Use Gaussian or ORCA with B3LYP/6-311+G(d,p) basis set to calculate:
    • Electron density maps (sulfonyl group withdraws electrons, activating C-4 for substitution).
    • Transition-state energies for bromine displacement.
  • Validation: Compare computed NMR shifts (e.g., C-4 chemical shift ~δ 120 ppm) with experimental data .

Advanced: How should researchers address contradictions in reported biological activity data for derivatives of this compound?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Profiles: Use HPLC-MS to verify purity (>95%) and rule out byproducts.
  • Assay Conditions: Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Control Experiments: Test the parent azaindole scaffold to isolate the sulfonyl-bromine contribution .

Advanced: What are the key fragmentation patterns in the mass spectrum of this compound, and how can they distinguish it from structural analogs?

Methodological Answer:

  • Major Fragments:
    • Loss of SO₂ (m/z –64) from the sulfonyl group.
    • Bromine elimination (m/z –80) followed by retro-Diels-Alder cleavage of the azaindole ring.
  • Diagnostic Peaks: A doublet at m/z 287/289 ([M–Br]⁺) confirms bromine presence .

Advanced: How can crystallographic data resolve ambiguities in the spatial arrangement of substituents?

Methodological Answer:

  • Data Collection: Use synchrotron radiation for high-resolution (<1.0 Å) structures.
  • Analysis: Measure dihedral angles between the sulfonyl phenyl and azaindole planes (typically 60–80° due to steric hindrance).
  • Validation: Overlay experimental (CCDC) and DFT-optimized structures to assess accuracy .

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